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Compound of Interest

Compound Name: celaphanol A

Cat. No.: B026724 Get Quote

A Note on the Analyzed Compound: The initial request specified "Celaphanol A." However,

extensive searches yielded no experimental data for a compound with this name. It is

presumed that this may be a typographical error, and this guide has been prepared based on

the wealth of available data for Celastrol, a well-researched natural compound with significant

therapeutic interest.

Celastrol, a quinone methide triterpenoid extracted from the thunder god vine (Tripterygium

wilfordii), has garnered substantial attention from the scientific community for its potent anti-

inflammatory, antioxidant, and anti-cancer properties.[1][2] This guide provides a

comprehensive comparison of its performance across various experimental models, supported

by quantitative data and detailed methodologies for key experiments.

Quantitative Data Summary
The following tables summarize the key experimental findings on the biological activities of

Celastrol.

Table 1: In Vitro Anticancer Activity of Celastrol
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Cell Line
Cancer
Type

Assay
IC50 Value
(µM)

Key
Findings &
Statistical
Significanc
e

Reference

H460

Non-small

cell lung

cancer

MTT Assay 1.288

Significant

inhibition of

cell viability.

[3]

PC-9

Non-small

cell lung

cancer

MTT Assay 2.486

Significant

inhibition of

cell viability.

[3]

H520

Non-small

cell lung

cancer

MTT Assay 1.225

Significant

inhibition of

cell viability.

[3]

K562

Chronic

Myelogenous

Leukemia

MTT Assay 1.5

Significant

cytotoxic

effect in a

dose-

dependent

manner.

Ovarian

Cancer Cells

Ovarian

Cancer
MTT Assay -

Inhibited cell

proliferation

in a dose-

dependent

manner (100

nM to 1 µM).

[4]

LoVo Colon Cancer
Apoptosis

Assay
-

Induced

apoptosis.
[5]

LoVo/DX

(drug-

resistant)

Colon Cancer
Apoptosis

Assay
-

Induced

apoptosis.
[5]

Table 2: In Vivo Anti-inflammatory and Analgesic Effects of Celastrol
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Animal Model Condition Dosage
Key Findings
& Statistical
Significance

Reference

Carrageenan-

injected mice

Inflammatory

pain
0.3 mg/kg, i.p.

Significantly

reduced mRNA

expression of

TNF-α (p < 0.05),

IL-6 (p < 0.01),

and IL-1β (p <

0.001).

[6]

SNI mice Neuropathic pain 1 mg/kg, i.p.

Effectively

prevented

mechanical

hypersensitivity.

[6]

Adjuvant-induced

arthritis rats

Rheumatoid

Arthritis
Not specified

Suppressed

ankle swelling

and joint

inflammatory cell

infiltration.

[7]

Rats with

Adjuvant Arthritis

Rheumatoid

Arthritis
Not specified

Suppressed

adjuvant arthritis.
[2]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

1. Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Celastrol on cancer cells.

Methodology:

Cancer cells (e.g., K562, H460, PC-9, H520) are seeded in 96-well plates at a specific

density (e.g., 5×10^3 cells/well for K562 cells).
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The cells are treated with varying concentrations of Celastrol (e.g., 0, 0.5, 1, 2, 4, 8, 16 µM

for K562 cells) and incubated for different time points (e.g., 24, 48, 72 hours).

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) is added to each well and incubated for 4 hours at 37°C.

The medium is removed, and the formazan crystals formed are dissolved in dimethyl

sulfoxide (DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of

Celastrol.

2. In Vivo Anti-inflammatory Pain Model (Carrageenan-induced)

Objective: To evaluate the anti-inflammatory and analgesic effects of Celastrol in an animal

model of acute inflammation.

Methodology:

Inflammatory pain is induced in mice by intraplantar injection of carrageenan.

Celastrol is administered intraperitoneally (i.p.) at specified doses (e.g., 0.3 mg/kg).[6]

Mechanical hyperalgesia (allodynia) is assessed at various time points post-carrageenan

injection.[6]

At the end of the experiment, tissue from the injected paws is collected for analysis.

Real-time PCR is performed to measure the mRNA expression levels of inflammatory

cytokines such as TNF-α, IL-6, and IL-1β.[6]

3. Western Blot Analysis

Objective: To detect and quantify the expression of specific proteins involved in signaling

pathways affected by Celastrol.
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Methodology:

Cells or tissues are treated with Celastrol as per the experimental design.

Total protein is extracted from the samples.

Protein concentration is determined using a protein assay (e.g., BCA assay).

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific to the target proteins (e.g.,

BAX, Bcl-2, p-STAT3).[3][4]

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., horseradish peroxidase).

The protein bands are visualized using a chemiluminescent substrate and imaged.

The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action
Celastrol exerts its therapeutic effects by modulating multiple cell signaling pathways.[1] The

diagrams below illustrate some of the key pathways targeted by Celastrol.
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Click to download full resolution via product page

Celastrol's inhibition of the NF-κB signaling pathway.
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Celastrol's interference with the JAK/STAT signaling cascade.
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Induction of apoptosis in cancer cells by Celastrol.

In summary, the experimental data strongly suggest that Celastrol is a promising therapeutic

agent with multifaceted mechanisms of action. Its ability to modulate key signaling pathways

involved in inflammation and cancer warrants further investigation and clinical development.

The provided data and protocols offer a solid foundation for researchers and drug development

professionals to build upon in their exploration of Celastrol's full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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